N'-Nitro-N-nitroso-N-propylguanidine

Carcinogenesis In Vivo Models Stomach Cancer

N'-Nitro-N-nitroso-N-propylguanidine (PNNG; CAS 13010-07-6) is a monofunctional alkylating agent belonging to the N-alkyl-N'-nitro-N-nitrosoguanidine class. Characterized by a propyl substituent, it demonstrates a carcinogenic and mutagenic profile quantitatively and qualitatively distinct from its methyl (MNNG) and ethyl (ENNG) homologs, making it a critical tool for structure-activity relationship (SAR) studies.

Molecular Formula C4H9N5O3
Molecular Weight 175.15 g/mol
Cat. No. B8802266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Nitro-N-nitroso-N-propylguanidine
Molecular FormulaC4H9N5O3
Molecular Weight175.15 g/mol
Structural Identifiers
SMILESCCCN(C(=N)N[N+](=O)[O-])N=O
InChIInChI=1S/C4H9N5O3/c1-2-3-8(7-10)4(5)6-9(11)12/h2-3H2,1H3,(H2,5,6)
InChIKeyPVVCHFOAZOVDRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Nitro-N-nitroso-N-propylguanidine (PNNG): A Specialized N-Nitrosoguanidine for Defined Mutagenesis and Carcinogenesis Research


N'-Nitro-N-nitroso-N-propylguanidine (PNNG; CAS 13010-07-6) is a monofunctional alkylating agent belonging to the N-alkyl-N'-nitro-N-nitrosoguanidine class [1]. Characterized by a propyl substituent, it demonstrates a carcinogenic and mutagenic profile quantitatively and qualitatively distinct from its methyl (MNNG) and ethyl (ENNG) homologs, making it a critical tool for structure-activity relationship (SAR) studies [2]. Its weaker but more pathologically relevant carcinogenicity, distinct mutational spectrum, and unique interaction with DNA repair pathways are the primary differentiators for specialized scientific procurement.

Why PNNG Cannot Be Replaced by MNNG or ENNG in Critical Research Applications


The N-alkyl chain length in N-nitroso-N-nitroguanidines is the primary determinant of biological activity, governing carcinogenic potency, target organ specificity, and the nature of DNA damage [1]. Generic substitution of the methyl analog (MNNG) for the propyl analog (PNNG) is scientifically invalid because the compounds produce fundamentally different mutational spectra and carcinogenic pathologies [2]. For instance, PNNG induces transversion mutations and small deletions absent in MNNG, and the resulting gastric carcinomas in rodent models more closely resemble the human disease [3]. The following evidence demonstrates that these differences are not merely in degree but in kind, necessitating precise compound selection for experimental reproducibility and translational relevance.

Quantitative Differentiation Guide: N'-Nitro-N-nitroso-N-propylguanidine vs. In-Class Analogs


Reduced In Vivo Carcinogenic Potency: A 3.6-Fold Lower Tumor Incidence and Higher TD50 Compared to MNNG

In a head-to-head 110-week study in male F344 rats receiving a single 200 mg/kg gavage dose, PNNG induced glandular stomach neoplasms in only 18% of animals, compared to 65% for MNNG, a 3.6-fold reduction in tumor incidence [1]. This is corroborated by harmonized TD50 values from the Carcinogenic Potency Database, where PNNG's TD50 is 1.31 mg/kg/day versus MNNG's 0.803 mg/kg/day [2]. PNNG is therefore quantitatively established as a weaker gastric carcinogen, making it the preferred choice for modeling human-relevant, slower-progressing gastric carcinogenesis rather than the acute, high-penetrance models produced by MNNG.

Carcinogenesis In Vivo Models Stomach Cancer Tumor Incidence TD50

Fundamentally Different Mutational Spectrum: Induction of Transversions, Deletions, and Frameshifts Not Seen with MNNG

Sequence analysis of 109 LacI- mutations in E. coli revealed PNNG induces a complex mutational spectrum: 73% G:C→A:T transitions, 9% G:C→T:A transversions, 8% A:T→C:G transversions, plus small deletions and a frameshift [1]. In stark contrast, MNNG induces 98% G:C→A:T transitions with no transversions, deletions, or frameshifts in the same system [1]. The site specificity of PNNG's G:C→A:T transitions is also distinct from MNNG's, being less influenced by neighboring base sequence [1]. This demonstrates that the propyl adduct engages DNA repair and replication machinery in a qualitatively different manner.

Mutagenesis DNA Repair Mutational Specificity Transversions LacI Gene

Differential Susceptibility of PNNG-Induced DNA Damage to Nucleotide Excision Repair (NER)

In the absence of alkylguanine-DNA alkyltransferase (AGT), the presence of nucleotide excision repair (NER) profoundly reduces PNNG-derived mutagenesis more than MNNG-derived damage. Specifically, NER reduced PNNG-induced G:C→A:T mutations by 92% and total A:T→C:G mutations by 95%, compared to reductions of only 24% and 22% for MNNG, respectively [1]. This near-complete dependency on NER for repair of PNNG's propyl adducts highlights a fundamental mechanistic difference in how cells process damage from these two alkylating agents.

DNA Repair Nucleotide Excision Repair O6-alkylguanine Mutagenesis AGT

High-Value Application Scenarios for N'-Nitro-N-nitroso-N-propylguanidine (PNNG)


Modeling Indolent Human Gastric Carcinogenesis

PNNG is the validated agent of choice for establishing rodent models of gastric adenocarcinoma that progress without the severe mucosal atrophy and high early mortality associated with MNNG [1]. Its 3.6-fold lower tumor incidence and higher TD50 allow for long-term studies (up to 88 weeks) where pathological lesions appear sequentially on the anal side of the pyloric region, a distribution more analogous to human gastric cancer [2]. This model is essential for studying chemoprevention strategies and the stepwise histopathogenesis of intestinal-type gastric cancer.

Investigating the Molecular Basis of Alkyl Group-Specific Mutagenesis

The unique ability of PNNG to generate transversion mutations, small deletions, and a frameshift, in addition to G:C→A:T transitions, makes it an indispensable tool for studying how bulky O6-alkylguanine and O4-alkylthymine adducts are processed by replicative and repair polymerases [3]. By comparing with MNNG (which produces only transitions), researchers can directly map how adduct size dictates mutagenic outcome, informing cancer etiology and DNA repair mechanisms.

Dissecting NER-Dependent Repair of Alkylation Damage

PNNG creates DNA lesions that are almost entirely dependent on nucleotide excision repair (NER) for removal in the absence of direct alkyltransferase repair, with a demonstrated 92% reduction in signature G:C→A:T mutations [4]. This extreme NER dependency is not observed with the methyl or ethyl analogs, positioning PNNG as a critical probe for studying NER pathway efficiency, substrate recognition, and the functional overlap between base and nucleotide excision repair systems.

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